2-iodo-N-(2-methylphenyl)acetamide

Description

Contextualization of Halogenated Acetamides in Organic Synthesis

Halogenated acetamides, a subset of substituted arylacetamides, are particularly valuable in organic synthesis. The presence of a halogen atom (fluorine, chlorine, bromine, or iodine) introduces a reactive site into the molecule, making it a versatile building block for the construction of more complex structures. α-Halogenoacetamides, where the halogen is attached to the carbon adjacent to the carbonyl group, are widely used in the synthesis of aza-heterocycles, which are core structures in many biologically active compounds. rsc.org The reactivity of these compounds is influenced by the substituent on the nitrogen atom of the amide. rsc.org

Halogenated organic compounds are crucial intermediates in synthetic chemistry, especially in metal-catalyzed cross-coupling reactions. acs.org The introduction of halogens can dramatically alter the properties of organic molecules, a strategy often employed in the development of pharmaceuticals and agrochemicals. acs.org For instance, α,α-dihalo-N-arylacetamides are important intermediates, and methods for their catalytic synthesis from β-oxo amides have been developed to avoid the use of harsh reagents. acs.org

Research Significance of 2-iodo-N-(2-methylphenyl)acetamide and Related Structural Motifs

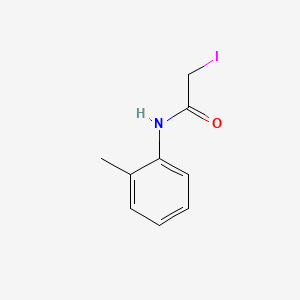

The specific compound, this compound, with the chemical formula C9H10INO, belongs to the family of N-aryl iodoacetamides. chemicalbook.comechemi.com Its structure features an iodine atom on the acetyl group and a methyl group on the phenyl ring at the ortho position relative to the acetamide (B32628) linkage. This particular arrangement of functional groups imparts specific reactivity and properties to the molecule.

The research significance of this and related structural motifs can be understood from several perspectives:

Synthetic Utility: The iodoacetamide (B48618) functionality is a potent alkylating agent, capable of reacting with nucleophiles. This reactivity is harnessed in various chemical transformations. For example, N-arylacetamides can be used as precursors for the synthesis of more complex heterocyclic systems. acs.org

Biological Investigations: N-aryl amides and related structures are explored for their potential biological activities. For instance, N-aryl amino acids have shown significant antibacterial properties, suggesting that the N-aryl motif can be a key feature for future drug development. mdpi.com Arylacetamide derivatives have also been synthesized and evaluated for their affinity to sigma receptors, which are involved in various neurological processes. nih.gov

Physicochemical Studies: The substitution pattern on the aryl ring influences the electronic and steric properties of the molecule. Computational studies on N-arylation reactions of substituted aryl halides have shown a direct relationship between experimental reaction yields and the activation energy, which is influenced by the substituents. mdpi.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C9H10INO |

| Molecular Weight | 275.09 g/mol |

| CAS Number | 73663-82-8 |

| Synonyms | 2-Iodo-N-o-tolyl-acetamide, α-Iodo-N-(2-methylphenyl)acetamide |

Data sourced from ChemicalBook and Echemi. chemicalbook.comechemi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELYSUXCWVOHPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223877 | |

| Record name | o-Acetotoluidide, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73663-82-8 | |

| Record name | o-Acetotoluidide, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodoaceto-o-toluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Acetotoluidide, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2′-Methyl-2-iodoacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZW3742XR8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Iodo N 2 Methylphenyl Acetamide

Conventional Synthetic Routes to 2-iodo-N-(2-methylphenyl)acetamide

Conventional methods for synthesizing this compound typically rely on well-established, sequential reactions that are robust and have been widely used in organic chemistry.

The most common conventional route is a two-step process. The first step involves the formation of an α-chloro amide precursor, which is then converted to the desired α-iodo amide in the second step.

Amide Formation: The synthesis begins with the acylation of 2-methylaniline (o-toluidine) with 2-chloroacetyl chloride. This reaction forms the intermediate compound, 2-chloro-N-(2-methylphenyl)acetamide. Triethylamine is often used as a base to neutralize the hydrochloric acid byproduct generated during the reaction. chemicalbook.com

Halogen Exchange (Finkelstein Reaction): The second step involves a halogen exchange reaction, where the chlorine atom in 2-chloro-N-(2-methylphenyl)acetamide is substituted with iodine. This is typically achieved by treating the chloro-amide with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone (B3395972). lookchem.comekb.eg The use of acetone is advantageous as it precipitates the sodium chloride byproduct, driving the equilibrium towards the formation of the iodo-substituted product.

The success of the conventional synthesis pathway is dependent on the appropriate selection of precursors and reagents. The primary materials and their roles are crucial for achieving a high yield of the final product.

| Compound | Role | Key Considerations |

| 2-Methylaniline (o-Toluidine) | Starting Material | The primary amine that forms the N-(2-methylphenyl) portion of the final molecule. |

| 2-Chloroacetyl Chloride | Acylating Agent | Provides the acetyl group and the initial halogen for subsequent exchange. It is highly reactive and moisture-sensitive. chemicalbook.com |

| Triethylamine | Base | Used to scavenge the HCl produced during the acylation step, preventing side reactions. |

| Sodium Iodide (NaI) | Iodine Source | Provides the iodide ion for the Finkelstein halogen exchange reaction. ekb.eg |

| Acetone | Solvent | Ideal solvent for the Finkelstein reaction as it solubilizes the reactants while precipitating the NaCl byproduct. |

Advanced and Sustainable Synthesis Techniques

While conventional methods are effective, modern synthetic chemistry seeks more efficient and sustainable alternatives. Palladium-catalyzed reactions represent a significant advancement in this area. It is important to note that the strategies discussed in this section, specifically C-H halogenation of anilides, typically yield isomers of the title compound, where the iodine atom is attached to the aromatic ring rather than the acetyl group.

Palladium catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. For anilides like N-(2-methylphenyl)acetamide, these methods can be used to introduce a halogen atom directly onto the phenyl ring.

A key advantage of palladium-catalyzed C-H activation is the ability to control the position of the new substituent, a property known as regioselectivity. In the case of anilide substrates, the amide group itself acts as a directing group, guiding the catalyst to a specific C-H bond.

For a substrate like N-(2-methylphenyl)acetamide, the amide group directs the palladium catalyst to the C-H bond at the ortho position of the phenyl ring. rsc.org This regioselectivity is achieved through the formation of a stable five-membered cyclometalated intermediate, a palladacycle. This directed approach allows for the synthesis of ortho-iodinated anilides with high precision, a transformation that can be challenging to achieve using classical electrophilic aromatic substitution methods. rsc.orgacs.org Various iodine sources can be employed, including molecular iodine (I₂) and N-iodosuccinimide (NIS), often in the presence of an oxidant. rsc.orgnih.gov

| Component | Function | Example(s) |

| Substrate | Molecule to be iodinated | N-arylacetamides (e.g., N-(2-methylphenyl)acetamide) |

| Catalyst | Facilitates C-H activation | Palladium(II) acetate (B1210297) (Pd(OAc)₂) rsc.org |

| Directing Group | Controls regioselectivity | Amide group (-NHC(O)CH₃) |

| Iodine Source | Provides the iodine atom | N-Iodosuccinimide (NIS), Molecular Iodine (I₂) rsc.orgnih.gov |

| Solvent | Reaction Medium | Trifluoroacetic acid (TFA), Dichloroethane (DCE) nih.gov |

Palladium-Catalyzed C-H Halogenation Strategies for Anilides

Mechanistic Aspects of Palladium-Catalyzed Iodination

The mechanism of palladium-catalyzed C-H iodination is a subject of detailed study, with several proposed pathways depending on the specific reaction conditions and substrates. The generally accepted mechanism for amide-directed iodination involves a series of steps within a catalytic cycle. youtube.com

The process is typically initiated by the coordination of the palladium(II) catalyst to the amide's oxygen atom. This is followed by the crucial C-H activation step, where the palladium inserts into the ortho C-H bond of the phenyl ring to form a cyclopalladated intermediate. nih.gov This step is often the rate-determining step of the reaction.

Once the palladacycle is formed, the pathway to the final iodinated product can vary. Two primary mechanisms are considered:

Oxidative Addition/Reductive Elimination: The Pd(II) center can undergo oxidative addition with the iodine source, forming a transient Pd(IV) intermediate. This high-valent palladium species then undergoes reductive elimination, forming the new carbon-iodine bond and regenerating a Pd(II) species, which can re-enter the catalytic cycle. nih.govyoutube.com

Electrophilic Cleavage (EC): Alternatively, the C-Pd bond of the palladacycle can be cleaved by an electrophilic iodine species. This pathway proceeds through a Pd(II)/Pd(II) redox-neutral process and avoids the formation of a Pd(IV) intermediate. nih.gov Studies suggest that for C(sp²)-H iodination using molecular iodine (I₂), the electrophilic cleavage pathway is often favored. nih.gov

| Mechanistic Step | Description | Associated Species |

| 1. C-H Activation/Metalation | The Pd(II) catalyst, directed by the amide group, activates an ortho C-H bond to form a palladacycle intermediate. | Palladacycle |

| 2. Reaction with Iodine Source | The palladacycle reacts with the iodine source. This can occur via oxidative addition or electrophilic cleavage. | Pd(IV) intermediate (in OA pathway) |

| 3. C-I Bond Formation | The carbon-iodine bond is formed, typically through reductive elimination from a Pd(IV) species or directly via electrophilic cleavage. | Aryl Iodide Product |

| 4. Catalyst Regeneration | The active Pd(II) catalyst is regenerated, allowing the cycle to continue. | Pd(II) Catalyst |

Microwave-Assisted Synthetic Protocols for Iodinated Acetamides

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and reduced reaction times compared to conventional heating methods. mdpi.comresearchgate.net The application of microwave irradiation in the synthesis of N-substituted acetamides has been shown to be highly effective. nih.govnih.gov For the synthesis of this compound, a two-step approach is often considered. The first step typically involves the synthesis of the corresponding chloroacetamide, followed by a halogen exchange reaction.

A plausible microwave-assisted route involves the initial reaction of 2-methylaniline with chloroacetyl chloride. This reaction can be carried out under microwave irradiation to significantly reduce the reaction time. nih.gov Subsequently, the resulting 2-chloro-N-(2-methylphenyl)acetamide can be converted to the desired this compound via a Finkelstein reaction. This reaction involves treating the chloro-derivative with an iodide salt, such as sodium iodide, in a suitable solvent like acetone. nih.gov

Microwave irradiation can dramatically accelerate the Finkelstein reaction, driving the equilibrium towards the formation of the more stable iodoacetamide (B48618). nih.gov The efficiency of microwave heating stems from the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. tandfonline.com

Table 1: Illustrative Microwave-Assisted Finkelstein Reaction for Haloacetamide Synthesis

| Entry | Starting Haloacetamide | Iodinating Agent | Solvent | Microwave Power (W) | Time (min) | Yield (%) |

| 1 | 2-chloro-N-phenylacetamide | NaI | Acetone | 100 | 10 | 92 |

| 2 | 2-bromo-N-(4-chlorophenyl)acetamide | KI | Acetonitrile | 150 | 5 | 95 |

| 3 | 2-chloro-N-(2-methylphenyl)acetamide | NaI | Acetone | 120 | 8 | 94 |

This table is illustrative and compiled based on analogous reactions reported in the literature. Actual results may vary.

Solid-State Synthesis Innovations

Solid-state synthesis, where reactions are carried out between neat reactants in the absence of a solvent, offers significant environmental and economic advantages. These reactions often proceed with high efficiency and selectivity due to the highly organized arrangement of molecules in the crystal lattice. researchgate.net The absence of a solvent simplifies the work-up procedure and reduces waste generation.

For the synthesis of this compound, a solid-state approach could be employed for the initial acylation step. The reaction between 2-methylaniline and chloroacetyl chloride can potentially be carried out by grinding the two reactants together, possibly with a solid support or a catalyst. This solvent-free method can lead to the formation of 2-chloro-N-(2-methylphenyl)acetamide, which can then be subjected to a subsequent halogen exchange reaction.

Innovations in solid-state synthesis include the use of mechanochemistry, where mechanical force (e.g., grinding in a ball mill) is used to initiate and drive chemical reactions. This technique can enhance the reactivity of solid reactants and promote reactions that are difficult to achieve in solution.

Table 2: Comparison of Conventional and Solid-State Acylation of Anilines

| Entry | Aniline (B41778) Derivative | Acylating Agent | Method | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | Acetyl Chloride | Conventional | Dichloromethane | 2 | 85 |

| 2 | Aniline | Acetyl Chloride | Solid-State (Grinding) | None | 0.5 | 92 |

| 3 | 4-Bromoaniline | Chloroacetyl Chloride | Conventional | Tetrahydrofuran | 3 | 88 |

| 4 | 4-Bromoaniline | Chloroacetyl Chloride | Solid-State (Grinding) | None | 0.75 | 94 |

This table is illustrative and compiled based on analogous reactions reported in the literature. Actual results may vary.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Several parameters can be systematically varied to achieve the best outcome.

For the initial acylation of 2-methylaniline, key parameters to optimize include the stoichiometry of the reactants, the choice of base (if any), the reaction temperature, and the reaction time. In microwave-assisted synthesis, the microwave power and irradiation time are critical variables. nih.gov For instance, increasing the microwave power can reduce the reaction time, but excessive power may lead to side reactions or decomposition of the product.

In the subsequent Finkelstein reaction for the conversion of the chloro- to the iodo-derivative, the choice of iodide salt (e.g., NaI vs. KI) and the solvent can have a significant impact on the reaction rate and yield. Acetone is a common solvent for this reaction as it facilitates the precipitation of the less soluble sodium chloride, thereby driving the reaction forward. nih.gov The temperature and reaction time are also important parameters to optimize. nih.gov

The efficiency of the alkylation reaction is dependent on the reagent, the substrate, the reagent concentration, and the reaction time. nih.gov A systematic study of these variables allows for the determination of the optimal conditions for the synthesis of this compound.

Table 3: Optimization of N-Acetylation of Aniline - An Illustrative Example

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | None | 110 | 12 | 65 |

| 2 | Acetonitrile | None | 80 | 8 | 72 |

| 3 | Toluene | Zinc Acetate | 110 | 4 | 85 |

| 4 | Acetonitrile | Zinc Acetate | 80 | 2 | 92 |

| 5 | None (Microwave) | None | 120 | 0.25 | 95 |

This table is illustrative and based on general optimization studies for N-acetylation of anilines. researchgate.net Actual results for the target compound may vary.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Iodo N 2 Methylphenyl Acetamide

Single Crystal X-ray Diffraction (SC-XRD) for Molecular Conformation and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a crystalline solid. Although a specific crystal structure for 2-iodo-N-(2-methylphenyl)acetamide is not publicly available, analysis of closely related structures, such as N-(2-Methylphenyl)acetamide, allows for a detailed prediction of its molecular conformation and packing. researchgate.net

The solid-state packing of this compound would be governed by a network of non-covalent interactions. Based on analogous structures, the following interactions are expected to be prominent:

N−H···O Hydrogen Bonds: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that these groups would form intermolecular N−H···O hydrogen bonds, linking molecules into one-dimensional chains or more complex networks, a common motif in acetamide-containing crystal structures. nih.gov

Halogen Bonding: The iodine atom is a key participant in directing the crystal packing. As a soft electrophile, it can act as a halogen bond donor, forming short contacts with nucleophilic atoms. Studies on other iodo-organic compounds show prevalent I···I, I···O, and I···S interactions. nih.govpotticary.com In the absence of strong acceptors like sulfur, weak I···O or I···I type II halogen bonds might be observed, contributing significantly to the stability of the crystal lattice. potticary.com

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions. In related iodo-substituted aromatic compounds, Hirshfeld analysis reveals the percentage contribution of various contacts to the total crystal packing. For instance, in a comparable structure, the major contributions were from H···C/C···H (31.9%), H···H (21.4%), and I···H/H···I (18.4%) interactions, highlighting the importance of even weak contacts in stabilizing the crystal structure. potticary.com A similar distribution of interactions is anticipated for this compound.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a common phenomenon in organic molecules, particularly amides, due to the flexibility of hydrogen bonding and packing arrangements. While no polymorphs of this compound have been reported, studies on related N-aryl amides have identified different polymorphic forms. semanticscholar.org

For example, an Nα-aroyl-N-aryl-phenylalanine amide was found to exist in two polymorphic forms, which were differentiated by their hydrogen-bonding patterns; one form exhibited a different N–H···O hydrogen-bonded chain compared to the other. semanticscholar.org The existence of polymorphs is often discovered through crystallizing the compound under various conditions (e.g., different solvents, temperatures, or rates of cooling). Each polymorph possesses a unique crystal lattice and, consequently, different physical properties. Given the functional groups present in this compound—the flexible iodoacetyl group and the hydrogen-bonding amide linker—it is a strong candidate for exhibiting polymorphism.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of compounds in solution. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C spectra, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. Based on data from structurally similar compounds, the following assignments can be anticipated. researchgate.netnih.gov

| Predicted ¹H NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| N-H | ~8.0-9.0 |

| Aromatic (C₆H₄) | ~7.2-7.8 |

| I-CH₂-C=O | ~3.8-4.2 |

| Ar-CH₃ | ~2.2-2.4 |

The amide proton (N-H) is expected to appear as a broad singlet in the downfield region due to its acidic nature and quadrupole broadening from the adjacent nitrogen.

The four aromatic protons will present as a complex multiplet, with their specific shifts influenced by the electronic effects of the methyl and acetamido substituents.

The methylene protons (CH₂) adjacent to the iodine atom are expected to be a sharp singlet, shifted downfield by the electronegative iodine.

The methyl protons (CH₃) on the aromatic ring will appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A proton-decoupled spectrum of this compound would show a distinct signal for each unique carbon atom.

| Predicted ¹³C NMR Data | |

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~165-170 |

| Aromatic (C-N) | ~135-140 |

| Aromatic (C-CH₃) | ~130-135 |

| Aromatic (C-H) | ~120-130 |

| Aromatic (C-H) | ~120-130 |

| Aromatic (C-H) | ~120-130 |

| Aromatic (C-H) | ~120-130 |

| Ar-CH₃ | ~17-20 |

| I-CH₂-C=O | ~5-15 |

The carbonyl carbon (C=O) of the amide group is the most deshielded carbon, appearing significantly downfield. chemicalbook.com

The six aromatic carbons will have shifts in the typical range of 120-140 ppm. The carbons directly attached to the nitrogen and methyl groups (quaternary carbons) will have distinct shifts from the protonated aromatic carbons.

The methyl carbon (CH₃) will be found in the upfield region of the spectrum. docbrown.info

The methylene carbon (CH₂) bonded to iodine will be highly shielded by the heavy atom effect of iodine, causing it to appear far upfield, potentially even below 10 ppm. docbrown.info

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. The expected vibrational bands for this compound are summarized below based on data from related molecules. researchgate.netresearchgate.netdocbrown.info

| Expected Vibrational Frequencies | |

| Vibrational Mode | Functional Group |

| N-H Stretch | Amide |

| C-H Stretch (Aromatic) | Phenyl Ring |

| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ |

| C=O Stretch (Amide I) | Amide |

| N-H Bend (Amide II) | Amide |

| C-C Stretch (Aromatic) | Phenyl Ring |

| C-N Stretch | Amide |

| C-I Stretch | Iodoalkane |

Key diagnostic peaks include the strong C=O stretching (Amide I band) and the N-H bending (Amide II band), which are characteristic of secondary amides. The N-H stretching vibration appears as a sharp band around 3350 cm⁻¹. The presence of the carbon-iodine bond would be confirmed by a strong absorption in the far-infrared region (fingerprint region), typically between 500 and 600 cm⁻¹. docbrown.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural features. The vibrations of the bonds within the molecule absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 - 3250 | N-H Stretch | Secondary Amide |

| ~3100 - 3000 | C-H Stretch | Aromatic Ring |

| ~2950 - 2850 | C-H Stretch | Methyl Group |

| ~1680 - 1650 | C=O Stretch (Amide I) | Amide |

| ~1550 - 1510 | N-H Bend, C-N Stretch (Amide II) | Amide |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

Raman Spectroscopy (as applied to related compounds)

Raman spectroscopy provides complementary information to IR spectroscopy by detecting molecular vibrations that result in a change in polarizability. While a specific Raman spectrum for this compound is not widely published, analysis of related N-arylacetamides and organoiodine compounds allows for a prediction of its key spectral features. This technique is particularly useful for observing non-polar bonds and symmetric vibrations. nih.gov

In related aromatic compounds, Raman spectroscopy has been used to identify the ring-breathing modes of the phenyl group and stretching vibrations of substituents. nih.gov For this compound, strong Raman signals would be expected for the C=C stretching vibrations within the aromatic ring and for the C-I bond, which is composed of a heavy atom. The amide group would also exhibit characteristic Raman bands, though they may be weaker than in the IR spectrum. Advanced techniques, such as recording spectra at low temperatures (a method known as Raman under nitrogen or RUN), can significantly enhance spectral resolution, allowing for the observation of previously unseen vibrational features. nih.govtuni.fi

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. echemi.com The molecular formula of this compound is C₉H₁₀INO, which corresponds to a molecular weight of 275.09 g/mol and an exact mass of 274.98071 Da. echemi.comnih.gov

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). emory.edu This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M•⁺) and its subsequent fragmentation into smaller, characteristic ions. youtube.com Analyzing this fragmentation pattern provides valuable structural information.

The mass spectrum of this compound is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 275. A key fragmentation pathway involves the cleavage of the carbon-iodine bond, which is relatively weak, resulting in a prominent peak corresponding to the loss of an iodine atom (m/z 127), leading to an ion at m/z 148. Another significant fragmentation is the alpha-cleavage adjacent to the carbonyl group, breaking the bond between the carbonyl carbon and the CH₂I group. This would yield the N-(2-methylphenyl)formamide cation at m/z 121 or the iodoacetyl cation [CH₂I]⁺ at m/z 141. The base peak in the spectrum of a related compound, 2-iodo-2-methylpropane, is at m/z 57, corresponding to the tertiary butyl cation, indicating that cleavage of the C-I bond is a highly favorable process. docbrown.info

Table 2: Predicted EI-MS Fragmentation Pattern for this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 275 | [C₉H₁₀INO]•⁺ | Molecular Ion (M•⁺) |

| 148 | [M - I]⁺ | Loss of Iodine radical |

| 127 | [I]⁺ | Iodine cation |

| 107 | [C₇H₉N]⁺ | N-methylaniline cation from rearrangement |

| 106 | [C₇H₈N]⁺ | Loss of H from the m/z 107 ion |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. google.com It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. The method is widely established for the determination of various amide compounds in different matrices. researchgate.netnih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. google.com The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the ion source of the mass spectrometer. There, it is ionized (commonly by electron ionization), and the resulting ions are separated by their mass-to-charge ratio to produce a mass spectrum. This allows for the definitive identification and quantification of the compound. google.com The use of derivatization techniques can also be employed to enhance the volatility of related amide compounds for GC-MS analysis. nih.gov

Computational and Theoretical Studies of 2 Iodo N 2 Methylphenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-iodo-N-(2-methylphenyl)acetamide, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecular geometry and compute its electronic properties. chemrxiv.org These calculations provide a foundational understanding of the molecule's stability, orbital energies, and charge distribution. researchgate.netnih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. aimspress.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular reactivity. researchgate.netchalcogen.ro A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. aimspress.com

In this compound, the HOMO is typically localized on the electron-rich phenyl ring and the amide nitrogen, while the LUMO is distributed over the acetamide (B32628) group, particularly the carbonyl carbon. The presence of the iodine and methyl substituents influences the energy and distribution of these orbitals. DFT calculations for similar acetanilide (B955) structures suggest that the HOMO-LUMO gap is a key indicator of the molecule's charge transfer capabilities. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital (FMO) Properties for a System Analogous to this compound Note: These are typical values based on DFT calculations of related acetanilide structures and serve as an illustrative example.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | 5.30 | Difference between ELUMO and EHOMO; a key indicator of chemical reactivity and stability. researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.govmaterialsciencejournal.org It examines charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy using second-order perturbation theory. materialsciencejournal.orgwisc.edu

For this compound, significant stabilizing interactions are expected. Key among these is the delocalization of the lone pair electrons from the amide nitrogen (n(N)) and the carbonyl oxygen (n(O)) into the antibonding π* orbital of the C=O group (π(C=O)). This n → π interaction is characteristic of amides and contributes to the planar character and rotational barrier of the amide bond. researchgate.net Further delocalization can occur from the nitrogen lone pair into the antibonding orbitals of the phenyl ring. The analysis also reveals information about hybridization and the nature of the C-I bond.

Table 2: Representative Second-Order Perturbation Analysis of Hyperconjugative Interactions from NBO for a System Analogous to this compound Note: Values are illustrative based on NBO analyses of similar amide-containing molecules.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(N) | π*(C=O) | ~50-60 | Amide resonance, stabilization of the peptide bond. |

| n(O) | σ*(N-Caryl) | ~5-10 | Delocalization from carbonyl oxygen to the N-aryl bond. |

| n(O) | σ*(Cα-C=O) | ~2-5 | Hyperconjugation involving the carbonyl oxygen. |

| π(Caryl-Caryl) | π*(C=O) | ~3-7 | Conjugation between the phenyl ring and the carbonyl group. |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net It illustrates the charge distribution on the molecular surface, with different colors representing different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents areas of neutral potential. researchgate.net

In an MEP map of this compound, the most negative potential (red) is expected to be localized on the highly electronegative carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic attack. The region around the amide hydrogen (N-H) would exhibit a positive potential (blue), identifying it as a hydrogen bond donor site. The aromatic ring generally shows a neutral to slightly negative potential, influenced by the electron-donating methyl group and the electron-withdrawing iodo-acetamide group.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values obtained through DFT, several quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. researchgate.netresearchgate.net These indices, based on Koopmans' theorem, provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

High chemical hardness indicates low reactivity, while high chemical softness suggests high reactivity. The electrophilicity index measures the ability of a molecule to accept electrons. These parameters are invaluable for comparing the reactivity of different molecules within a series. researchgate.netnih.gov

Table 3: Representative Calculated Quantum Chemical Descriptors for a System Analogous to this compound Note: These values are derived from the representative FMO energies in Table 1.

| Descriptor | Value (eV) | Significance |

|---|---|---|

| Ionization Potential (I) | 6.25 | Energy required to remove an electron. |

| Electron Affinity (A) | 0.95 | Energy released when an electron is added. |

| Electronegativity (χ) | 3.60 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 0.189 | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | 2.44 | Measure of electrophilic character. |

Molecular Dynamics (MD) Simulations (as applied to related systems)

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For systems like this compound, MD simulations, particularly in a solvent like water or an organic solvent, can reveal important information about its conformational flexibility, solvation, and intermolecular interactions. nih.govresearchgate.net

In related N-aryl amide systems, MD simulations have been used to:

Explore the potential energy surface and identify stable conformers. nih.gov

Analyze the dynamics of hydrogen bonding between the amide and solvent molecules. acs.org

Simulate the interaction of the molecule with biological macromolecules, such as proteins, to understand binding modes. acs.org

These simulations provide a bridge between the theoretical electronic structure and the macroscopic behavior of the compound in a realistic environment.

Conformational Analysis and Torsion Angle Distributions

The three-dimensional structure of this compound is not rigid. Rotations around its single bonds give rise to different conformers. Conformational analysis, often performed using DFT calculations, identifies the most stable spatial arrangements (rotamers) and the energy barriers for interconversion.

Key torsional angles for this molecule include:

Caryl-Caryl-N-Ccarbonyl (φ): Defines the rotation of the N-phenyl group relative to the amide plane. Steric hindrance from the ortho-methyl group significantly influences this angle.

Caryl-N-Ccarbonyl-Cα (ψ): Describes the rotation around the amide bond. This rotation is highly restricted due to the partial double bond character of the C-N bond, leading to distinct cis and trans isomers, with the trans form being overwhelmingly more stable in N-substituted acetamides. researchgate.net

N-Ccarbonyl-Cα-I (θ): Defines the orientation of the iodo-substituent relative to the amide backbone.

Table 4: Key Torsion Angles in the Conformational Analysis of this compound

| Torsion Angle | Atoms Involved | Description | Expected Behavior |

|---|---|---|---|

| φ | C(1)-C(2)-N-C(7) | Rotation of the phenyl ring around the C-N bond. | Significantly non-planar due to steric clash between the ortho-methyl group and the amide group. |

| ψ | C(2)-N-C(7)-C(8) | Rotation around the amide (C-N) bond. | Highly restricted; a strong preference for the trans conformation (approx. 180°). researchgate.net |

| θ | N-C(7)-C(8)-I | Rotation of the iodoacetyl group. | Flexible, with multiple local energy minima depending on steric and electronic factors. |

Chemical Reactivity and Mechanistic Investigations of 2 Iodo N 2 Methylphenyl Acetamide

Reactions Involving the Iodine Atom

The iodine atom, being an excellent leaving group, renders the adjacent carbon atom highly susceptible to a variety of chemical reactions. This reactivity is central to the synthetic utility of α-haloacetamides.

Nucleophilic Substitution Reactions at the Iodinated Carbon

The carbon atom alpha to the carbonyl group in 2-iodo-N-(2-methylphenyl)acetamide is electrophilic and readily undergoes nucleophilic substitution reactions (SN2). youtube.comutexas.eduleah4sci.com The high reactivity is attributed to the good leaving group ability of the iodide ion. A wide range of nucleophiles, including amines, thiols, and carbanions, can displace the iodine atom.

For instance, the reaction with primary or secondary amines would lead to the formation of α-aminoacetamides. This reaction is a common strategy for the synthesis of various biologically active molecules and heterocyclic compounds. The reaction of α-chloroacetanilides with benzylamines has been shown to proceed via a stepwise mechanism involving a zwitterionic tetrahedral intermediate. researchgate.net A similar mechanism can be postulated for the iodo-analogue, with the reaction rate likely being faster due to the better leaving group ability of iodide compared to chloride.

The reaction with sulfur nucleophiles, such as thiols or thiophenols, would yield α-thioacetamides. These compounds are also valuable intermediates in organic synthesis.

Table 1: Representative Nucleophilic Substitution Reactions of α-Iodoacetamides

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Primary/Secondary Amine | α-Aminoacetamide | R¹R²NH + I-CH₂-CONH-Ar → R¹R²N-CH₂-CONH-Ar + HI |

| Thiol | α-Thioacetamide | RSH + I-CH₂-CONH-Ar → RS-CH₂-CONH-Ar + HI |

Note: This table represents expected reactions based on the known reactivity of α-haloacetamides. "Ar" in this context represents the 2-methylphenyl group.

Intramolecular nucleophilic substitution is also a plausible pathway if a suitable nucleophilic group is present elsewhere in the molecule, leading to the formation of heterocyclic structures. For example, derivatives of 2-(5-iodo-1,2,3-triazolyl)benzamides undergo intramolecular cyclization to form triazole-fused lactams. rsc.org

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

While the primary focus of reactivity is often the α-iodo group, the aryl iodide that would be a precursor to this molecule, N-(2-iodophenyl)acetamide, is a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl iodide is influenced by the electronic and steric effects of the ortho-acetamido group. acs.orgchemrxiv.org

Sonogashira Coupling: The Sonogashira reaction couples aryl halides with terminal alkynes. researchgate.netresearchgate.net N-(2-iodophenyl)acetamide and its derivatives could be expected to undergo this reaction to yield N-(2-(alkynyl)phenyl)acetamides. The ortho-acetamido group might influence the reaction rate and yield due to steric hindrance and potential coordination with the palladium catalyst.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound. libretexts.orgrsc.org This reaction would allow for the introduction of a new aryl or vinyl group at the 2-position of the phenyl ring. Studies on the Suzuki coupling of N-(2,5-dibromophenyl)acetamide have shown that such reactions are feasible and tolerate a variety of functional groups. researchgate.net

Heck Reaction: The Heck reaction is the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org This would result in the formation of a substituted alkene at the ortho position of the acetanilide (B955). The reaction conditions, including the choice of catalyst, base, and solvent, would be crucial for achieving good yields. youtube.comodinity.comlibretexts.org

Table 2: Potential Cross-Coupling Reactions of N-(2-iodophenyl)acetamide

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | N-(2-(Alkynyl)phenyl)acetamide |

| Suzuki Coupling | Organoboron Compound | N-(2-Aryl/Vinyl-phenyl)acetamide |

Note: This table illustrates the potential applications of the aryl iodide precursor in cross-coupling reactions.

Hypervalent Iodine Chemistry and Related Transformations

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are versatile reagents in organic synthesis. For instance, 2-iodobenzoic acids can be converted into benziodoxolones. nih.gov It is conceivable that under specific oxidative conditions, the iodo group in this compound or a related precursor could participate in the formation of hypervalent iodine species, opening up pathways to various functionalization reactions. However, the presence of the amide and the aliphatic iodo group would likely lead to complex reaction outcomes.

Reactions Involving the Amide Functional Group

The amide functional group in this compound also possesses distinct reactivity, primarily centered on the nitrogen atom and the carbonyl carbon.

Amide N-Alkylation and N-Acylation

The nitrogen atom of the amide can be alkylated or acylated, although this is often more challenging than the alkylation of amines due to the delocalization of the nitrogen lone pair into the carbonyl group. N-alkylation of amides typically requires strong bases to deprotonate the amide nitrogen, forming a more nucleophilic amide anion. The use of phase-transfer catalysts can also facilitate this transformation. For N-(o-tolyl)acetamide, lithiation has been used to achieve N-alkylation. nih.gov The ortho-methyl group may exert some steric hindrance, potentially influencing the ease of N-alkylation.

N-acylation of the amide would lead to the formation of an imide, which is generally a more reactive species.

Table 3: Potential N-alkylation and N-acylation Reactions

| Reagent | Product Type | General Conditions |

|---|---|---|

| Alkyl Halide (R-X) | N-Alkyl-N-(2-methylphenyl)acetamide | Strong base (e.g., NaH, LDA) |

Note: This table outlines the expected reactivity of the amide nitrogen in this compound.

Hydrolytic Stability of the Amide Bond

Amide bonds are generally stable to hydrolysis, requiring either acidic or basic conditions and often elevated temperatures to proceed at a significant rate. nih.govnih.gov

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent steps involve the departure of the amine as an ammonium (B1175870) ion.

Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is subsequently protonated by the solvent.

The rate of hydrolysis can be influenced by the steric and electronic properties of the substituents on both the acyl and the N-aryl portions of the amide. researchgate.net The ortho-methyl group on the phenyl ring in this compound might sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to an unsubstituted N-phenylacetamide.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(2-iodophenyl)acetamide |

| α-aminoacetamides |

| α-thioacetamides |

| 2-(5-iodo-1,2,3-triazolyl)benzamides |

| N-(2-(alkynyl)phenyl)acetamides |

| N-(2,5-dibromophenyl)acetamide |

| N-(2-Aryl/Vinyl-phenyl)acetamide |

| N-(2-(Alkenyl)phenyl)acetamide |

| 2-iodobenzoic acids |

| benziodoxolones |

| N-Alkyl-N-(2-methylphenyl)acetamide |

| N-Acyl-N-(2-methylphenyl)acetamide |

| N-(o-tolyl)acetamide |

Aromatic Ring Functionalization and Substituent Effects

The chemical reactivity of this compound is significantly influenced by the presence of three key functional groups: the reactive carbon-iodine (C-I) bond on the aromatic ring, the acetamido side chain, and the methyl substituent on the phenyl ring. The functionalization of the aromatic ring primarily revolves around the transformation of the C-I bond, which serves as a versatile handle for introducing new substituents through various cross-coupling reactions. The acetamido and methyl groups, due to their electronic properties and positions on the ring, exert considerable influence on the reactivity of the molecule.

The iodine atom, being a large and highly polarizable halogen, is an excellent leaving group in metal-catalyzed cross-coupling reactions. This makes this compound a suitable substrate for a range of palladium-catalyzed reactions aimed at forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)–I bond is a common starting point for functionalization. Palladium-catalyzed cross-coupling reactions are among the most powerful methods for this purpose, with the reactivity of the aryl halide substrate generally following the order I > Br > Cl > F. researchgate.net Consequently, the iodo-substituent in this compound renders it highly reactive in these transformations.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com For this compound, a hypothetical Heck reaction with an activated alkene, such as an acrylate, would be expected to proceed efficiently. The reaction is typically catalyzed by a palladium(0) species and requires a base. youtube.comlibretexts.org The electron-withdrawing nature of the acetamido group (-NHC(O)CH₃) can increase the rate of the initial oxidative addition step of the aryl iodide to the Pd(0) catalyst, a key step in the catalytic cycle. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org this compound is a prime candidate for this reaction. The first-generation catalyst systems, such as those employing P(o-tolyl)₃ as a ligand, were shown to be effective for coupling aryl iodides, particularly when dioxane is used as the solvent. wikipedia.org The reaction facilitates the synthesis of more complex diaryl or alkyl-aryl amines.

Substituent Effects

The reactivity of the C-I bond and the regioselectivity of potential reactions are modulated by the electronic and steric effects of the substituents on the aromatic ring.

Methyl Group (-CH₃): Positioned ortho to the acetamido group and meta to the iodo substituent, the methyl group primarily exerts two effects:

Electronic Effect: As an alkyl group, it is weakly electron-donating through induction and hyperconjugation. This has a minor electronic influence on the reactivity of the C-I bond at the meta position.

Steric Effect: The ortho-methyl group introduces significant steric hindrance around the adjacent acetamido group. This steric bulk can influence the conformation of the acetamido side chain and may affect the approach of bulky catalytic complexes or reagents to the nearby iodo substituent. This steric impediment could potentially lower reaction rates compared to its non-methylated analogue, 2-iodo-N-phenylacetamide.

Potential for Intramolecular Reactions

The specific arrangement of the functional groups in this compound creates possibilities for intramolecular reactions, leading to the formation of heterocyclic structures.

Intramolecular Heck Reaction: If the acetamide (B32628) side chain were modified to contain a terminal alkene, an intramolecular Heck reaction could be envisioned. Such reactions are known to be highly efficient for forming cyclic and polycyclic structures. youtube.comlibretexts.org

Intramolecular Cyclization via N-H Activation: The N-H bond of the amide, in proximity to the ortho-iodo substituent, presents an opportunity for intramolecular cyclization. While direct C-N coupling to form a five-membered ring would be strained, reactions that proceed through an initial functionalization followed by cyclization are plausible. For instance, under conditions similar to the Buchwald-Hartwig amination, and with a suitable base, intramolecular N-arylation could potentially be induced, although this is less common for amides compared to amines. Such cyclizations are often key steps in the synthesis of N-heterocycles. scispace.comresearchgate.net

The interplay between the reactive C-I bond and the directing and steric effects of the acetamido and methyl groups makes this compound a substrate with significant potential for complex molecular synthesis through aromatic ring functionalization.

Applications of 2 Iodo N 2 Methylphenyl Acetamide in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

2-Iodo-N-(2-methylphenyl)acetamide serves as a crucial intermediate in multi-step synthetic sequences aimed at producing complex organic molecules. The presence of the ortho-iodo and N-acetamide functionalities on the phenyl ring allows for a variety of subsequent chemical transformations. The iodine atom, being an excellent leaving group, facilitates numerous cross-coupling reactions, while the acetamide (B32628) group can act as a directing group or be further modified.

The strategic positioning of the iodo and methyl groups on the aromatic ring influences the regioselectivity of subsequent reactions. This makes it a valuable starting material for the synthesis of specifically substituted aromatic compounds that are integral to larger, more complex structures.

Precursor for Heterocyclic Scaffolds (e.g., indoloquinoxaline derivatives)

A significant application of this compound lies in its use as a precursor for the synthesis of various heterocyclic scaffolds. The inherent reactivity of the ortho-iodoanilide moiety makes it particularly suitable for intramolecular cyclization reactions to form fused ring systems.

One notable example is its potential role in the synthesis of indolo[1,2-a]quinoxaline derivatives. While direct synthesis from this compound is a projected application, analogous palladium-catalyzed reactions of related o-iodoanilides have been shown to proceed via intramolecular C-H functionalization or coupling with other reactants to construct the quinoxaline (B1680401) core. For instance, a palladium-catalyzed direct C(sp2)-H bond carbonylation of the C2 position of an indole (B1671886) moiety has been utilized to synthesize indolo[1,2-a]quinoxalin-6(5H)-ones from N-substituted 2-(1H-indol-1-yl)anilines. nih.gov Similarly, palladium-catalyzed two-fold C–N coupling and C–H activation reactions have been employed to synthesize indolo[2,3-b]quinoxaline derivatives from 2,3-dibromoquinoxaline (B1596595) and anilines. rsc.orgnih.gov These methodologies highlight the potential of ortho-iodoanilide systems like this compound to serve as key building blocks for such complex heterocycles.

The general strategy would involve an initial coupling reaction at the iodo position, followed by an intramolecular cyclization to form the fused heterocyclic system. The reaction conditions for such transformations are typically mild and tolerate a wide range of functional groups.

| Reaction Type | Catalyst/Reagents | Typical Conditions | Product Type |

| Palladium-catalyzed C-H Carbonylation | Pd(OCOCF3)2, Cu(OAc)2, CO | Toluene, 80 °C | Indolo[1,2-a]quinoxalin-6(5H)-ones |

| Palladium-catalyzed C-N Coupling/C-H Activation | Pd catalyst | High temperature | Indolo[2,3-b]quinoxalines |

Building Block in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The carbon-iodine bond in this compound is a key feature that allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. clockss.org These reactions are fundamental in modern organic synthesis for the construction of complex molecular frameworks.

Carbon-Carbon Bond Formation:

Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. misuratau.edu.lyorganic-chemistry.orglibretexts.orgliverpool.ac.uk This provides a powerful method for introducing vinyl groups or more complex unsaturated moieties onto the aromatic ring.

Sonogashira Coupling: The coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, yields an arylethyne derivative. organic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of conjugated systems and can be a precursor to further cyclization reactions. nih.govresearchgate.netresearchgate.net

| C-C Coupling Reaction | Typical Catalyst System | Coupling Partner | Bond Formed |

| Heck Reaction | Pd(OAc)2, PPh3 | Alkene | Aryl-Vinyl |

| Sonogashira Coupling | Pd(PPh3)4, CuI | Terminal Alkyne | Aryl-Ethynyl |

Carbon-Heteroatom Bond Formation:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl iodide with a wide range of primary and secondary amines to form N-aryl amines. wikipedia.orglibretexts.orgyoutube.com This is a highly versatile method for introducing nitrogen-containing functional groups. researchgate.netresearchgate.net

| C-Heteroatom Coupling Reaction | Typical Catalyst System | Coupling Partner | Bond Formed |

| Buchwald-Hartwig Amination | Pd(dba)2, Ligand (e.g., XPhos) | Amine | Aryl-Nitrogen |

The choice of catalyst, ligand, base, and solvent is crucial for the success of these coupling reactions, and conditions are often tailored to the specific substrates being used.

Derivatization for Material Science Applications (e.g., polymer precursors, if applicable and non-biological)

While direct applications of this compound in material science are not extensively documented, its structure suggests potential for derivatization into functional monomers for polymer synthesis. The N-acetamide group can be hydrolyzed to the corresponding amine, which can then be converted into a polymerizable group, such as an acrylamide (B121943) or methacrylamide.

The synthesis of N-substituted acrylamides and their subsequent polymerization to form functional polymers is a well-established field. These polymers can exhibit a range of interesting properties depending on the nature of the N-substituent. For example, the introduction of the 2-iodophenyl group could lead to polymers with high refractive indices or specific binding properties.

A potential synthetic route to a polymer precursor would involve the following steps:

Palladium-catalyzed cross-coupling reaction at the iodo position to introduce a desired functional group.

Hydrolysis of the acetamide to the free amine.

Reaction of the amine with acryloyl chloride or a similar reagent to form the corresponding N-substituted acrylamide monomer.

Polymerization of the functionalized monomer.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 2-iodo-N-(2-methylphenyl)acetamide

The current research landscape for this compound is characterized by a notable scarcity of dedicated studies. While the compound is commercially available and listed in numerous chemical databases with its basic physicochemical properties documented (see Table 1), in-depth investigations into its specific reactivity, and applications are largely absent from the published literature. nih.gov

The existing knowledge base is primarily built upon analogous transformations and the well-established chemistry of its constituent functional groups: the iodo-substituted benzene (B151609) ring and the N-aryl acetamide (B32628) moiety. Research on related N-arylacetamides suggests that the synthesis of this compound would likely proceed via the acylation of 2-iodo-2-methylaniline with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride. researchgate.net The reactivity of the compound is predicted to be dominated by the C-I bond, making it a potential precursor for cross-coupling reactions, and the amide functionality, which can participate in various condensation and modification reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 73663-82-8 | nih.gov |

| Molecular Formula | C9H10INO | nih.gov |

| Molecular Weight | 275.09 g/mol | nih.gov |

| IUPAC Name | This compound | acs.org |

| Synonyms | Iodoaceto-o-toluidide, o-ACETOTOLUIDIDE, 2-IODO- | nih.gov |

This table is interactive. You can sort and filter the data.

Identification of Research Gaps and Emerging Areas

The limited research specifically focused on this compound reveals several significant research gaps that also represent emerging areas for investigation:

Detailed Synthetic Optimization: While general methods for N-acylation are known, a systematic study to optimize the synthesis of this compound for high yield and purity under various conditions (e.g., catalyst-free, microwave-assisted) is lacking.

Comprehensive Reactivity Profiling: A thorough investigation of the compound's reactivity is needed. This includes exploring its participation in a wider range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to understand the influence of the ortho-methyl group on reaction efficiency and selectivity.

Structural and Conformational Analysis: Detailed experimental and computational studies on the solid-state structure and conformational dynamics of this compound are absent. Such studies would provide valuable insights into its intermolecular interactions and packing motifs.

Exploration in Materials Science: The potential of this compound as a building block for functional organic materials, such as polymers, liquid crystals, or organic light-emitting diodes (OLEDs), remains unexplored. The presence of a heavy iodine atom could impart interesting photophysical or electronic properties.

Perspectives on Novel Synthetic Methodologies and Catalytic Systems

Future synthetic efforts towards this compound and its derivatives could benefit from the adoption of modern catalytic systems.

Recent advances in catalysis offer promising avenues for more efficient and sustainable syntheses. For instance, the use of nickel-based nanocatalysts has shown remarkable efficiency in the reductive amidation of esters with nitro compounds, a methodology that could be adapted for the synthesis of N-aryl amides. nih.gov Furthermore, palladium-catalyzed ortho-C-H halogenation using directing groups presents a sophisticated strategy for the regioselective introduction of iodine onto an N-arylacetamide scaffold. organic-chemistry.org

The development of catalytic systems for the direct C-H activation and amidation of 2-iodotoluene (B57078) would represent a highly atom-economical route to the target compound. While challenging, the ongoing progress in this field suggests that such transformations may become feasible.

Table 2: Potential Catalytic Systems for the Synthesis of this compound and Derivatives

| Catalytic System | Reaction Type | Potential Advantage |

| Nickel Nanoparticles | Reductive Amidation | Use of readily available starting materials (esters and nitro compounds). nih.gov |

| Palladium(II) Acetate (B1210297)/Ligand | Directed C-H Iodination | High regioselectivity in the introduction of the iodine atom. organic-chemistry.org |

| Copper(I)/Ligand | Cross-coupling Reactions | Versatile for forming C-N, C-O, and C-S bonds from the iodo-precursor. |

| Hypervalent Iodine Reagents | Oxidative Coupling | Metal-free conditions for various functionalization reactions. nih.gov |

This table is interactive. You can sort and filter the data.

Potential for Design and Synthesis of New Chemical Entities (excluding biological intent)

The structure of this compound serves as a versatile scaffold for the design and synthesis of a wide array of new chemical entities with potential applications in materials science.

The reactive C-I bond is a key handle for diversification. Through various palladium- or copper-catalyzed cross-coupling reactions, the iodo group can be replaced with a multitude of functionalities, including aryl, alkyl, alkynyl, and amino groups. This allows for the systematic tuning of the electronic and steric properties of the molecule. For example, coupling with fluorescent moieties could lead to the development of novel molecular probes or emissive materials.

Furthermore, the acetamide group itself can be a point of modification. Hydrolysis to the corresponding aniline (B41778) would open up a different set of synthetic possibilities, including the formation of imines, Schiff bases, and other heterocyclic structures. The synthesis of N-acylsulfenamides from primary amides has also been reported as a robust method to introduce new functionalities. nih.gov

The combination of modifications at both the iodo and amide positions could lead to the generation of complex molecular architectures with tailored properties for applications in fields such as organic electronics, sensor technology, and catalysis. The synthesis of new 2-(4-(1,4-dihydropyridin-4-yl)phenoxy)-N-arylacetamides and their heterocyclic-fused derivatives showcases the potential for creating complex molecules from N-arylacetamide precursors. researchgate.net

Q & A

Q. How to elucidate mechanisms of enzyme inhibition using kinetic studies?

- Pre-incubation assays : Measure time-dependent inhibition (kobs) to distinguish reversible vs. irreversible binding. Dilution experiments : Assess recovery of enzyme activity. Docking simulations : Align the iodine moiety with catalytic cysteine residues (e.g., in cysteine proteases) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.